molecular formula C18H19NO5 B591986 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate CAS No. 212651-47-3

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate

Cat. No.: B591986
CAS No.: 212651-47-3
M. Wt: 329.352
InChI Key: CUJSWOOWOONPRH-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate is a derivative of glycine, an amino acid. This compound is primarily used in scientific research and is recognized for its role in various biochemical and physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate typically involves the protection of glycine with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of automated microwave-assisted methods has been explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate is widely used in scientific research, including:

    Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.

    Biology: It is used to study protein interactions and enzyme mechanisms.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various biochemical products.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It influences biochemical pathways by modulating the activity of these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it valuable in specialized research applications .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJSWOOWOONPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718283
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77128-70-2
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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